molecular formula C11H8Cl2N2OS B13804301 4-((2,4-dichlorobenzyl)thio)pyrimidin-2(1H)-one CAS No. 6299-23-6

4-((2,4-dichlorobenzyl)thio)pyrimidin-2(1H)-one

Cat. No.: B13804301
CAS No.: 6299-23-6
M. Wt: 287.2 g/mol
InChI Key: SBLFGWABFBUIIW-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrimidinone ring via a thioether linkage. Pyrimidinones are known for their diverse biological activities and are integral components of DNA and RNA, making them significant in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptopyrimidinone under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial DNA synthesis or enzyme activity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine
  • 2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine
  • 2,4,6-Trisubstituted pyrimidines

Uniqueness

2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- is unique due to its specific substitution pattern and the presence of the thioether linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6299-23-6

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

6-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)5-8)6-17-10-3-4-14-11(16)15-10/h1-5H,6H2,(H,14,15,16)

InChI Key

SBLFGWABFBUIIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=CC=NC(=O)N2

Origin of Product

United States

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